Structural Differentiation from the Closest Commercially Available Analog: Linker Methyl Group Impact on Physicochemical Properties
The direct structural analog 2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole possesses an additional methyl group on the ethylene linker connecting the benzimidazole 2-position to the morpholine ring, resulting in a molecular weight of 377.5 g/mol compared to 363.5 g/mol for the target compound [1]. This structural difference is predicted by computed property models to increase logP by approximately 0.5 units and reduce aqueous solubility, based on the addition of one aliphatic carbon [2]. The morpholinomethyl linker in the target compound maintains a less sterically hindered, more conformationally accessible basic amine, which is critical for engaging the hinge-binding region of kinase ATP pockets, as described in PI3K inhibitor pharmacophore models [3].
| Evidence Dimension | Molecular weight and computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 363.5 g/mol; XLogP3-AA 4.0 (PubChem computed) |
| Comparator Or Baseline | 2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole: MW 377.5 g/mol; XLogP3-AA estimated ~4.5 |
| Quantified Difference | ΔMW = 14.0 g/mol; ΔXLogP3-AA ≈ 0.5 (estimated from group contribution) |
| Conditions | Computed physicochemical properties (PubChem; XLogP3-AA algorithm) |
Why This Matters
Even a single methyl group difference can shift a compound across critical logP thresholds for membrane permeability and solubility, directly impacting cell-based assay results and the validity of structure-activity relationship (SAR) conclusions.
- [1] PubChem Compound Summary for CID 16451796, 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/924850-59-9 View Source
- [2] Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92. (Method underlying XLogP3-AA estimation of logP change from methyl addition). View Source
- [3] Patent: Benzimidazole derivatives as PI3 kinase inhibitors. WO2011113798A2, published 2011-09-23. https://patents.google.com/patent/WO2011113798A2/en View Source
